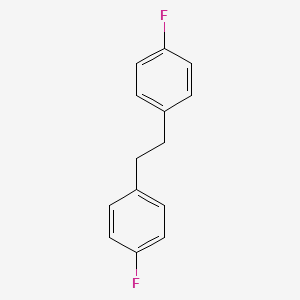

1,2-Bis(4-fluorophenyl)ethane

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRSXVQXDHTFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341472 | |

| Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-76-4 | |

| Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 1,2 Bis 4 Fluorophenyl Ethane and Its Derivatives

Direct Synthesis Strategies for 1,2-Bis(4-fluorophenyl)ethane

The direct synthesis of this compound can be achieved through several effective methods, primarily involving the saturation of a carbon-carbon double or triple bond in a precursor molecule or the reduction of functional groups.

A primary and efficient route to this compound is the catalytic hydrogenation of unsaturated precursors such as 1,2-bis(4-fluorophenyl)ethene (4,4'-difluorostilbene) or 1,2-bis(4-fluorophenyl)ethyne. This process involves the addition of hydrogen gas across the double or triple bond in the presence of a metal catalyst.

Catalytic hydrogenation is a widely utilized industrial process for converting unsaturated hydrocarbons to their saturated counterparts. The reaction is typically carried out using catalysts such as palladium, platinum, or nickel. For instance, the hydrogenation of ethylene (B1197577) to ethane (B1197151) is a well-established model for this type of reaction. In the case of 4,4'-difluorostilbene, the hydrogenation process saturates the central carbon-carbon double bond to yield the desired this compound. The efficiency of this reaction is often high, providing a clean and direct route to the target molecule.

| Precursor | Catalyst | Product |

| 1,2-Bis(4-fluorophenyl)ethene | Pd/C, PtO₂, Raney Ni | This compound |

| 1,2-Bis(4-fluorophenyl)ethyne | Lindlar's Catalyst (for cis-alkene), Na/NH₃ (for trans-alkene) followed by further hydrogenation | This compound |

Another synthetic avenue involves the reduction of precursors containing nitro or imine functionalities. For example, a dinitro compound such as 1,2-bis(4-fluorophenyl)-1,2-dinitroethane could theoretically be reduced to the corresponding diamine, which could then be further converted. More directly, the reduction of an imine, such as the one formed from 4-fluorobenzaldehyde (B137897), can lead to the desired ethane backbone.

The reduction of nitro groups to amines is a fundamental transformation in organic synthesis. ijres.org A variety of reducing agents can be employed, including metal catalysts with hydrogen gas (catalytic hydrogenation) or chemical reducing agents. Similarly, the reduction of imines to amines is a common and efficient reaction.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can also be utilized to synthesize this compound from appropriate precursors. These reagents are particularly effective for the reduction of carbonyl groups. For instance, a precursor like 1,2-bis(4-fluorophenyl)-1,2-ethanedione (4,4'-difluorobenzil) could be reduced to the corresponding diol, which could then undergo further deoxygenation to yield the final product.

While LiAlH₄ is a very strong reducing agent capable of reducing a wide range of functional groups, NaBH₄ is a milder agent, often used for the selective reduction of aldehydes and ketones. The choice of reagent would depend on the specific precursor and the desired reaction pathway.

| Precursor Functional Group | Reducing Agent | Intermediate/Product Functional Group |

| Alkene/Alkyne | H₂/Catalyst (e.g., Pd, Pt) | Alkane |

| Nitro | H₂/Catalyst, Fe/HCl, Zn/HCl | Amine |

| Imine | NaBH₄, H₂/Catalyst | Amine |

| Ketone/Aldehyde | LiAlH₄, NaBH₄ | Alcohol |

Synthesis of This compound-1,2-diamine (B1330337) Derivatives

The diamine derivatives of this compound are of significant interest, particularly in the field of asymmetric catalysis where they can serve as chiral ligands.

A common method for the synthesis of N,N'-bis(4-fluorobenzylidene)ethane-1,2-diamine, a precursor to the target diamine, involves the condensation reaction between 4-fluorobenzaldehyde and ethylenediamine. This reaction typically proceeds under catalytic conditions and can be followed by reduction of the resulting diimine to yield this compound-1,2-diamine. The use of aqueous media for this synthesis has been shown to reduce reaction times and improve yields, aligning with green chemistry principles.

For applications in asymmetric catalysis, the synthesis of enantiomerically pure or enriched this compound-1,2-diamine is crucial. Chiral 1,2-diamines are valuable structural motifs in bioactive molecules and as ligands in asymmetric reactions. nih.gov Asymmetric synthesis can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. For instance, copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines has been reported as a method to access chiral anti-1,2-diamine derivatives. nih.gov Such methods allow for the selective formation of one enantiomer over the other, which is essential for creating catalysts that can control the stereochemistry of a chemical reaction.

Recent advancements in the field have explored various catalytic systems for the asymmetric synthesis of 1,2-diamines, employing metals, organocatalysts, and enzymes to achieve high enantioselectivities. researchgate.net These methods often involve the stereoselective formation of carbon-nitrogen or carbon-carbon bonds.

| Reactants | Catalyst/Method | Product |

| 4-Fluorobenzaldehyde, Ethylenediamine | Acid or Base Catalyst | N,N'-Bis(4-fluorobenzylidene)ethane-1,2-diamine |

| N,N'-Bis(4-fluorobenzylidene)ethane-1,2-diamine | H₂/Catalyst, NaBH₄ | This compound-1,2-diamine |

| Ketimines, Aldimines | Chiral Copper(I) Complex | Chiral anti-1,2-diamine derivatives |

Microwave-Assisted Green Synthesis in Aqueous Media

In recent years, there has been a significant push towards the development of environmentally friendly synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govnih.gov The use of aqueous media as a solvent further enhances the green credentials of a synthetic process, as water is non-toxic, non-flammable, and inexpensive. durham.ac.uk

The synthesis of 1,2-diarylethane structures, including this compound, can be achieved through microwave-assisted cross-coupling reactions. For instance, a Suzuki-Miyaura coupling reaction between a benzyl (B1604629) halide and a benzylboronic acid derivative can be effectively promoted by microwave irradiation. researchgate.net Performing such reactions in an aqueous solvent system, often with the aid of a phase-transfer catalyst, aligns with the principles of green chemistry. rsc.org These conditions can facilitate the formation of the carbon-carbon bond to yield the desired bibenzyl structure efficiently and in an environmentally responsible manner. mdpi.com

Synthesis of Platinum(II) Complexes Containing 1,2-Diamino-1-(4-fluorophenyl)-2-alkanol Ligands

Platinum(II) complexes are a cornerstone of cancer chemotherapy. Research into new platinum-based drugs often involves the synthesis of complexes with tailored ligands to improve efficacy and reduce side effects. Derivatives of this compound, specifically those incorporating diamino and alkanol functionalities, have been explored as ligands for platinum(II).

The synthesis of these complexes typically begins with the preparation of the chiral 1,2-diamino-1-(4-fluorophenyl)-2-alkanol ligand. This can be achieved through a multi-step synthesis starting from a suitable fluorinated precursor. The resulting chiral diaminoalkanol ligand is then reacted with a platinum(II) source, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), to form the desired platinum(II) complex. The stereochemistry of the ligand is crucial as it influences the geometry and biological activity of the final platinum complex.

Synthesis of (E)-1,2-Bis(4-fluorophenyl)ethene

(E)-1,2-Bis(4-fluorophenyl)ethene, a stilbene (B7821643) derivative, is a key precursor for the synthesis of this compound and also a target molecule in its own right due to the interesting photophysical properties of stilbenes.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and stilbenes. mdpi.comnih.govresearchgate.net To synthesize (E)-1,2-Bis(4-fluorophenyl)ethene, a common strategy involves the coupling of a vinylboronic acid or ester with an aryl halide, or vice versa, in the presence of a palladium catalyst and a base. youtube.com

A typical procedure for the synthesis of (E)-1,2-Bis(4-fluorophenyl)ethene via a Suzuki-Miyaura coupling is the reaction of (E)-1,2-dibromoethene with 4-fluorophenylboronic acid. Alternatively, 4-bromofluorobenzene can be coupled with (E)-1,2-bis(tributylstannyl)ethene in a Stille coupling, or more commonly, with a vinylboronic acid derivative. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are optimized to ensure high yields and stereoselectivity for the desired (E)-isomer. quizlet.com

Table 3: Typical Components of a Suzuki-Miyaura Reaction for Stilbene Synthesis

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the cross-coupling |

| Ligand | PPh₃, SPhos | Stabilizes the palladium catalyst |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

| Boron Reagent | 4-Fluorophenylboronic acid | Source of one aryl group |

| Halide | (E)-1,2-Dibromoethene | Source of the ethene bridge and other aryl group attachment point |

Dehydrohalogenation from this compound using Strong Bases

Dehydrohalogenation is a classic elimination reaction used to introduce double bonds into a molecule by removing a hydrogen and a halogen from adjacent carbon atoms. To synthesize (E)-1,2-Bis(4-fluorophenyl)ethene from a this compound scaffold, a halogenated precursor is required. A suitable substrate would be 1-bromo-1,2-bis(4-fluorophenyl)ethane.

The reaction is typically carried out by treating the halogenated ethane derivative with a strong, non-nucleophilic base. Common bases for this transformation include potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt). The base abstracts a proton from the carbon adjacent to the one bearing the halogen, leading to the formation of a double bond and the expulsion of the halide ion. The stereochemical outcome of the elimination (E or Z isomer) is dependent on the stereochemistry of the starting material and the reaction conditions, often following an E2 mechanism which favors an anti-periplanar arrangement of the departing hydrogen and halogen. youtube.com

Synthesis of this compound-1,2-dione Derivatives

This compound-1,2-dione, also known as 4,4'-difluorobenzil, is a crucial intermediate in various chemical syntheses. Its preparation typically involves the oxidation of the corresponding α-hydroxyketone (benzoin-type) or diol precursors.

The oxidation of 1,2-diols or α-hydroxyketones (benzoins) is a fundamental and widely employed method for the synthesis of 1,2-diketones (benzils). While direct literature on the oxidation of This compound-1,2-diol (B7790330) is sparse, the oxidation of the analogous compound, 4,4'-difluorobenzoin, and the general oxidation of benzoins to benzils, provide well-established methodologies that are applicable here. These transformations involve the conversion of one or two hydroxyl groups into carbonyl groups.

A variety of oxidizing agents have been historically used for this purpose, including nitric acid, which serves as a potent oxidant to convert the secondary alcohol group in a benzoin (B196080) to a ketone. gifarlcm.comyoutube.com The reaction typically involves heating the benzoin with concentrated nitric acid until the evolution of nitrogen oxides ceases. youtube.com However, in line with the principles of green chemistry, milder and more environmentally benign methods have been developed.

Catalytic oxidation methods using air or molecular oxygen as the primary oxidant are particularly attractive from an economic and environmental standpoint. arkat-usa.org These reactions are often facilitated by heterogeneous catalysts, which offer advantages in terms of easy separation and potential for recycling. For instance, alumina (B75360) has been shown to be an effective catalyst for the chemoselective air oxidation of benzoins to benzils. arkat-usa.org Other catalytic systems, such as those employing manganese(II) Schiff base complexes with hydrogen peroxide as a green oxidant, have also proven to be highly efficient, affording benzil (B1666583) derivatives in high yields at room temperature. researchgate.net The use of phase transfer catalysts, such as tetrabutyl ammonium (B1175870) bromide (TBAB) in conjunction with hydrogen peroxide and a co-catalyst like sodium tungstate, presents another green alternative to traditional stoichiometric oxidants. ijrat.org

Table 1: Comparison of Oxidative Methods for the Synthesis of Benzils from Benzoins

| Oxidizing System | Catalyst/Support | Solvent | Reaction Time | Yield (%) | Reference |

| Nitric Acid | None | None | 1 hour | ~92 | gifarlcm.com |

| Air | Alumina | None | Not specified | High | arkat-usa.org |

| H₂O₂ | Mn(II) Schiff base complex | Acetonitrile (B52724) | Short | High | researchgate.net |

| Air | Co(Salen) | DMF | 1 hour | 93.6 | scispace.com |

| H₂O₂ | TBAB / Sodium Tungstate | Biphasic | Not specified | High | ijrat.org |

| NBS | Alumina | Solvent-free (MW) | 2 min | Quantitative | arkat-usa.org |

| Air | Nano-MgO | Acetonitrile | Shorter time | High | tandfonline.com |

This table presents data for the oxidation of benzoin and its derivatives as a model for the synthesis of this compound-1,2-dione.

Beyond the oxidation of alcohol precursors, several other synthetic strategies have been developed for the formation of 1,2-diaryl diketones. These methods often provide alternative pathways that can accommodate a wider range of functional groups or utilize different starting materials.

One modern approach involves the direct oxidation of benzyl phenyl ketones. nih.gov For example, an iodine-catalyzed oxidative carbonylation of the benzylic C(sp³)–H bonds using tert-butyl hydroperoxide (TBHP) as a green oxidant has been shown to be an efficient route to 1,2-diaryl diketones. nih.gov This method is advantageous due to its use of readily available starting materials and an environmentally friendly catalytic system. nih.gov

Another innovative one-pot synthesis of diaryl 1,2-diketones proceeds via a zinc-mediated reductive coupling of aryl methyl ketones. nih.govfigshare.com Mechanistic studies suggest that this reaction involves a C(CO)–C(sp³) bond cleavage followed by a reductive coupling through an electron transfer process. figshare.com This method is notable for its operational simplicity and mild reaction conditions. nih.govfigshare.com

Furthermore, palladium-catalyzed reactions have been employed in the synthesis of 1,2-diketones. For instance, a heteroarylation/oxidation sequence using a palladium catalyst followed by oxidation with selenium dioxide has been utilized to prepare unsymmetrical heteroaryl 1,2-diketones, a process that can be accelerated by microwave irradiation. utrgv.edu

Table 2: Selected Synthetic Routes to 1,2-Diaryl Diketones

| Starting Material | Key Reagents/Catalyst | Product | Key Features | Reference |

| α-Methylene Ketones | I₂ (catalyst), TBHP | 1,2-Diaryl Diketones | Green oxidant, broad substrate scope | nih.gov |

| Aryl Methyl Ketones | Zinc | Diaryl 1,2-Diketones | One-pot, mild conditions | nih.govfigshare.com |

| Ketones & Heteroaryl Halides | XPhos Pd G4, SeO₂ | Heteroaryl 1,2-Diketones | Microwave-assisted, synthesis of unsymmetrical products | utrgv.edu |

Green Chemistry Principles in Synthesis of Fluorinated Ethane Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com The synthesis of fluorinated compounds, including this compound and its derivatives, can benefit significantly from the application of these principles.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. cem.com The use of microwave irradiation for the oxidation of benzoins to benzils under solvent-free conditions exemplifies this approach. ijrpc.com For instance, the oxidation of hydrobenzoins and benzoins using N-bromosuccinimide (NBS) supported on neutral alumina can be completed in a matter of minutes under microwave irradiation, yielding the corresponding diketones in quantitative amounts. arkat-usa.org This method avoids the use of bulk solvents and significantly accelerates the reaction compared to conventional heating methods. arkat-usa.org

Microwave heating has been applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds. The key advantages include rapid and uniform heating of the reaction mixture, which often leads to cleaner reactions with fewer side products. cem.com In the context of synthesizing derivatives of this compound, microwave-assisted techniques could be applied to various steps, such as the oxidation of the corresponding diol or the formation of heterocyclic derivatives from the diketone.

Table 3: Microwave-Assisted Synthesis of Carbonyl Compounds and Derivatives

| Substrate | Reagents | Conditions | Time | Yield (%) | Reference |

| Hydrobenzoin | NBS, Alumina | Solvent-free, MW | 2 min | Quantitative (to Benzil) | arkat-usa.org |

| Benzoin | NBS, Alumina | Solvent-free, MW | 2.5 min | High | ijrpc.com |

| Benzoin | CrO₃ resin | Methylene Chloride, MW | 12 min | High | sacredheart.edu |

| Benzoin | Copper (II) acetate, NH₄NO₃ | 80% aq. Acetic Acid, MW | 5-10 min | Not specified | gordon.edu |

Conducting reactions in the absence of solvents or using mechanochemistry (ball milling) are core tenets of green synthesis, as they minimize waste and reduce the environmental impact associated with solvent production and disposal. As mentioned previously, the microwave-assisted oxidation of benzoins with NBS on alumina is a prime example of a solvent-free reaction. arkat-usa.orgijrpc.com

The use of catalysts is a cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical than stoichiometric processes. Green catalytic approaches focus on using non-toxic, recyclable catalysts and environmentally benign oxidants like air or hydrogen peroxide.

The catalytic oxidation of benzoins to benzils provides excellent examples of green catalytic synthesis. The use of nanocrystalline magnesium oxide (nano-MgO) as a heterogeneous catalyst with air as the oxidant in acetonitrile offers a mild and efficient route to benzils. tandfonline.com This method benefits from the ease of catalyst recovery and reuse. Similarly, metal-salen complexes, such as Co(Salen), have been shown to effectively catalyze the air oxidation of benzoin, providing high yields under mild conditions. scispace.com These catalysts are often stable and can be recycled multiple times, further enhancing the green credentials of the process. scispace.com

Another notable green catalytic system involves the use of hydrogen peroxide as the oxidant in a phase-transfer catalyzed reaction. ijrat.org This system is particularly attractive as the only byproduct is water. These examples highlight the potential for developing highly efficient and environmentally friendly catalytic methods for the synthesis of this compound-1,2-dione.

Table 4: Green Catalytic Approaches for the Oxidation of Benzoins

| Catalyst | Oxidant | Solvent | Key Advantages | Reference |

| Nano-MgO | Air | Acetonitrile | Heterogeneous, mild conditions, high yield | tandfonline.com |

| Co(Salen) | Air | DMF | High yield, recyclable catalyst | scispace.com |

| Alumina | Air | None | Solvent-free, simple, chemoselective | arkat-usa.org |

| Mn(II) Schiff base complex | H₂O₂ | Acetonitrile | Green oxidant, room temperature, high yield | researchgate.net |

| TBAB / Sodium Tungstate | H₂O₂ | Biphasic | Phase-transfer catalysis, water as byproduct | ijrat.org |

Advanced Spectroscopic and Crystallographic Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is a powerful tool for probing the structure and dynamic behavior of molecules in solution. For a flexible molecule like 1,2-Bis(4-fluorophenyl)ethane, advanced NMR techniques can provide deep insights into its conformational equilibria.

Variable-Temperature NMR for Conformational Analysis and Dynamic Effects

The ethane (B1197151) bridge in this compound is subject to rotation around the central C-C single bond. This rotation allows the molecule to exist in different conformations, primarily the anti (staggered) and gauche (synclinal) forms. These conformers are in a dynamic equilibrium, and their relative populations can be influenced by temperature and solvent.

Variable-Temperature (VT) NMR is the principal technique used to study such dynamic effects. By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and signal line shapes. At high temperatures, if the rate of interconversion between conformers is fast on the NMR timescale, the observed spectrum is an average of the individual conformers. As the temperature is lowered, the rate of this rotation slows down. If the exchange rate becomes slow enough, the signals for the individual anti and gauche conformers may be resolved, allowing for their individual characterization and the determination of the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barrier.

While specific experimental VT-NMR data for this compound are not extensively reported in the surveyed scientific literature, studies on analogous 1,2-diarylethanes show that intramolecular π–π interactions between the aromatic rings can favor folded, or syn (gauche), conformations in solution. rsc.orgresearchgate.netrsc.org These interactions are a key factor in the conformational control of such flexible molecules and would be the primary focus of a VT-NMR study on this compound. rsc.orgrsc.org

Elucidation of Stereochemistry and Configuration (e.g., (1R,2R) and (1S,2S) forms)

The parent molecule, this compound, is achiral. However, if substituents were introduced onto the ethane bridge, chiral centers would be created, leading to stereoisomers. For instance, the corresponding diamine or diol derivatives can exist as enantiomeric pairs, namely the (1R,2R) and (1S,2S) forms, and a meso form.

NMR spectroscopy is a crucial tool for elucidating the stereochemistry of such chiral molecules. While standard NMR can confirm the constitution of the molecule, distinguishing between enantiomers requires a chiral environment. This is typically achieved by using chiral derivatizing agents or chiral solvating agents. These agents interact with the enantiomers to form diastereomeric complexes, which, unlike enantiomers, have different physical properties and are therefore distinguishable by NMR, exhibiting distinct chemical shifts and coupling constants. Although no specific studies applying these techniques to chiral derivatives of this compound were found, this remains a standard approach for stereochemical elucidation in related compounds.

Single-Crystal X-ray Diffraction (SC-XRD) Studies

Single-Crystal X-ray Diffraction (SC-XRD) provides definitive information about the precise three-dimensional arrangement of atoms in the solid state. This includes the molecule's conformation and how multiple molecules pack together to form a crystal lattice.

Resolution of Crystal Structures and Molecular Conformation

For 1,2-diarylethanes, there is often a competition between the folded syn (gauche) conformation, which may be favored by intramolecular π–π interactions, and the extended anti conformation, which can allow for more efficient intermolecular packing. researchgate.net X-ray diffraction studies on related compounds have shown that some molecules retain the syn conformation in the crystal, while others adopt the anti conformation to facilitate stronger intermolecular forces like hydrogen bonding or π–π stacking between neighboring molecules. researchgate.net The ultimate conformation of this compound in a crystal would depend on this delicate balance of intra- and intermolecular forces.

Table 1: Potential Conformations of this compound

| Conformer | Description | Defining Dihedral Angle (F-C-C-F) |

|---|---|---|

| Anti (Staggered) | The two fluorophenyl groups are positioned on opposite sides of the central C-C bond. | ~180° |

| Gauche (Synclinal/Folded) | The two fluorophenyl groups are positioned at approximately a 60° angle relative to each other. This conformation may be stabilized by intramolecular π-π interactions. | ~60° |

High-Pressure Crystallographic Studies on Related Compounds

High-pressure studies on related compounds like bibenzyl, the parent structure of this compound, provide critical insights into structural stability and phase transitions. Investigations using X-ray diffraction and spectroscopic techniques up to 40 GPa reveal that crystalline bibenzyl undergoes strongly anisotropic compression. aip.org This compression leads to notable changes in the vibrational spectrum between 1 and 2 GPa, which may be related to a torsional distortion of the molecules. A phase transition is observed between 9 and 10 GPa. aip.org Such studies are fundamental for understanding the potential synthesis of novel materials, such as double-core carbon nanothreads, from these precursors under high pressure. aip.org The pressure-induced changes highlight the dynamic nature of the crystal lattice and the conformational flexibility of the ethane bridge. aip.org

Structural Features of Diketone Units (e.g., s-trans conformation, torsion angles)

The diketone derivative, (E)-1,2-bis(4-fluorophenyl)ethane-1,2-dione, exhibits specific structural features centered around the dicarbonyl unit. The molecule adopts an s-trans conformation, which is evident from the O—C—C—O torsion angle of -110.65 (12)°. nih.govresearchgate.net This conformation is likely favored as it minimizes the unfavorable dipole-dipole interactions between the two electronegative oxygen atoms by maximizing their separation distance. nih.govresearchgate.net

A notable feature is the elongation of the central C-C bond connecting the two carbonyl groups, measured at 1.536 (2) Å, which is significantly longer than a typical Csp²—Csp² single bond. nih.govresearchgate.net This elongation is attributed to the steric and electronic repulsion between the adjacent carbonyls and allows for better orbital overlap between the dione (B5365651) system and the phenyl rings. nih.govresearchgate.net The dihedral angle between the two phenyl rings is 64.74 (5)°. nih.govresearchgate.net

| Structural Parameter | Value | Significance | Reference |

| O=C-C=O Torsion Angle | -110.65 (12)° | Confirms s-trans conformation of the dicarbonyl unit. | nih.govresearchgate.net |

| C-C (carbonyl-carbonyl) Bond Length | 1.536 (2) Å | Elongated bond, reduces vicinal dipole-dipole repulsion. | nih.govresearchgate.net |

| Phenyl-Phenyl Dihedral Angle | 64.74 (5)° | Describes the relative orientation of the two aromatic rings. | nih.govresearchgate.net |

This table details key structural parameters of the diketone unit in (E)-1,2-bis(4-fluorophenyl)ethane-1,2-dione, as determined by crystallographic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. upi.edumdpi.com For compounds like this compound and its derivatives, FT-IR spectra provide a "fingerprint" of their molecular structure. upi.edu

In a study of the related compound bibenzyl, FT-IR spectroscopy was used to track structural changes under high pressure. The IR absorption spectrum showed remarkable modifications with increasing pressure, including the appearance and disappearance of crystal-specific components and significant intensity changes. aip.org Major spectral changes were detected around 1 GPa and between 9 and 12 GPa, corroborating the phase transitions observed in crystallographic studies. aip.org The analysis of specific vibrational modes, such as C-H stretching, C=C aromatic ring stretching, and C-F stretching, allows for a detailed characterization of the molecule's functional groups and their response to environmental changes like pressure. aip.orgmdpi.com

Discrepancies between Spectroscopic and Crystallographic Data: Methodological Considerations

Discrepancies can arise between data obtained from spectroscopic methods like FT-IR and crystallographic methods like X-ray diffraction. These differences often stem from the fundamental principles of each technique and the state of the sample. americanpharmaceuticalreview.comresearchgate.net

Crystallography provides a time-averaged, static picture of atomic positions in a well-ordered crystal lattice. researchgate.net In contrast, vibrational spectroscopy (FT-IR, Raman) probes the dynamic motions of atoms within a molecule on a much faster timescale. americanpharmaceuticalreview.comspectroscopyonline.com Differences in the spectra of various crystalline forms (polymorphs) of the same compound are due to variations in molecule-molecule interactions within the crystal unit cell. americanpharmaceuticalreview.com These interactions can distort molecular symmetry and shift vibrational frequencies. americanpharmaceuticalreview.com

For example, a molecule might possess a certain symmetry in the gas phase or in solution, but this symmetry can be lowered by its specific site in the crystal lattice, leading to changes in the number and activity (IR vs. Raman) of vibrational bands. americanpharmaceuticalreview.com Furthermore, high-pressure studies on bibenzyl show that changes in the vibrational spectra can indicate torsional distortions and phase transitions that are then confirmed by X-ray diffraction. aip.org Therefore, it is crucial to consider that spectroscopic and crystallographic data provide complementary, rather than identical, information. The correlation between the two is essential for a comprehensive understanding of a compound's structure and properties in the solid state. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

While specific DFT studies for 1,2-Bis(4-fluorophenyl)ethane are not extensively detailed in the literature, principles can be drawn from studies on analogous structures. For instance, in related substituted benzil (B1666583) compounds, DFT is used to analyze bond lengths, angles, and torsion angles, which often deviate from standard values to minimize repulsive forces between atoms. nih.gov In the case of this compound, DFT would be instrumental in quantifying the effects of fluorine substitution on the electron distribution across the aromatic rings and the central ethane (B1197151) linker.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A study on a complex derivative containing a 2-(4-fluorophenyl)hydrazono moiety reported a LUMO-HOMO energy gap of 0.827 eV, illustrating the type of data DFT provides. researchgate.net Such calculations for this compound would reveal how the fluorine atoms modulate its electronic characteristics, which is essential for its potential use in organic electronics. smolecule.com

Table 1: Properties Investigated by DFT for this compound

| Property | Description |

| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Energy Gap | Indicates the molecule's electronic excitability, chemical reactivity, and kinetic stability. |

| Electron Density Distribution | Maps the probability of finding an electron in different regions of the molecule, highlighting areas of high or low electron density. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution from the perspective of an approaching reactant, identifying sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Predicts the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation. |

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is fundamental in drug discovery for screening and designing compounds that can effectively interact with a biological target.

For this compound, molecular docking studies would explore its potential to bind to various protein active sites. The presence of two fluorophenyl groups makes it a candidate for forming specific interactions within a protein's binding pocket. smolecule.com Fluorine atoms can participate in favorable multipolar interactions with the protein backbone, such as C-F···C=O interactions, which can significantly enhance binding affinity. nih.gov

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation around the single bonds, primarily the central carbon-carbon bond of the ethane bridge. The simple ethane molecule exists in two primary conformations: staggered and eclipsed. libretexts.org The staggered form is more stable due to lower torsional strain. libretexts.org

For this compound, the analysis is more complex due to the bulky fluorophenyl substituents. The molecule's conformation is determined by the rotation around the C-C ethane bond and the C-C bonds connecting the phenyl rings to the ethane linker. Computational energy minimization techniques are used to identify the most stable conformers.

Studies on the structurally similar 1,2-bis(4-chlorophenyl)ethane provide valuable insights. In its crystal structure, two independent molecules (A and B) were found, each with a center of inversion. iucr.org The torsion angles between the benzene (B151609) rings and the ethylene (B1197577) bridge were approximately -83° and 95°. iucr.org In contrast, the bromo-analogue adopts a more twisted conformation with a dihedral angle of nearly 60° between the benzene rings. iucr.org This suggests that this compound likely prefers a staggered (anti or gauche) conformation to minimize steric hindrance between the large phenyl groups, with specific torsion angles influenced by subtle electronic and crystal packing forces.

Table 2: Potential Conformations and Torsion Angles of 1,2-Bis(p-halophenyl)ethane Analogues

| Conformation | Key Torsion Angle (X-C-C-X) | Reference Compound | Notes |

| Anti-periplanar (Staggered) | ~180° | Idealized Ethane | The two phenyl groups are on opposite sides of the ethane bond. |

| Gauche (Staggered) | ~60° / ~-60° | Idealized Ethane | The phenyl groups are adjacent, leading to potential steric clash but also favorable interactions in some cases. |

| Twisted | ~-83° / ~95° (Cb-Cb-Ce-Ce) | 1,2-bis(4-chlorophenyl)ethane iucr.org | Represents an experimentally observed conformation in a solid state, approximating a staggered arrangement. |

Note: Data for the chloro-analogue is used as a proxy. The actual values for this compound may vary.

Prediction of Reactivity and Interaction Patterns

Computational methods can predict the reactivity and intermolecular interaction patterns of this compound. The presence of fluorine atoms, being highly electronegative, makes the attached phenyl groups electron-withdrawing. smolecule.com This influences the molecule's reactivity in several ways. The aromatic rings would be deactivated towards electrophilic substitution compared to unsubstituted benzene.

The interaction patterns are dominated by non-covalent forces. Analysis of related crystal structures, such as (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione, reveals the presence of weak intermolecular C-H···O hydrogen bonds and π-π interactions between phenyl rings that stabilize the crystal packing. nih.gov For this compound, similar interactions are expected. Hirshfeld surface analysis on the chloro and bromo analogues confirms that H···H, C···H, and C···Halogen contacts are dominant in the crystal packing. iucr.org

The fluorine atoms can also participate in specific non-covalent interactions. While not strong hydrogen bond acceptors, they can form weak C-H···F hydrogen bonds and, importantly, engage in halogen bonding and orthogonal multipolar interactions (e.g., C-F···C=O) which are significant in biological contexts for ligand-protein binding. nih.gov These predicted interaction patterns are crucial for designing materials with specific self-assembly properties or for developing the molecule as a potential ligand in medicinal chemistry. smolecule.com

Table 3: Predicted Interaction Patterns for this compound

| Interaction Type | Description |

| π-π Stacking | Attractive, non-covalent interactions between the aromatic rings of adjacent molecules. nih.gov |

| C-H···π Interactions | An interaction where a C-H bond points towards the face of a π system (the aromatic ring). iucr.org |

| Weak C-H···F Hydrogen Bonds | Weak electrostatic interactions involving the fluorine atoms as hydrogen bond acceptors. |

| Halogen···Halogen Contacts | Interactions between fluorine atoms on neighboring molecules, which can influence crystal packing. |

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions of Amines to Imines or Amides

The oxidation of amines is a fundamental transformation in organic synthesis. While direct involvement of 1,2-bis(4-fluorophenyl)ethane in these oxidations is not prominent, its derivatives can play a role. For instance, Schiff bases can be formed from the reaction of diamine derivatives of this compound with aldehydes. jetir.org The oxidation of a 1,2-diamine can lead to the formation of a bis-(benzoyloxy)-1,2-diamine. researchgate.net In some cases, the oxidation of amines with peroxides can also lead to the formation of hydroxylamines. researchgate.net

Reduction Reactions of Carbonyls or Imines to Amines

The reduction of carbonyl compounds and imines is a crucial method for the synthesis of alcohols and amines, respectively. libretexts.orgchemguide.co.uk Various reducing agents are employed for these transformations, with sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) being common choices for laboratory-scale reductions. libretexts.orgchemguide.co.uk Aldehydes are readily reduced to primary alcohols, while ketones yield secondary alcohols. libretexts.orgchemguide.co.uk While NaBH4 is a safer and more manageable reagent, LiAlH4 is more reactive and can reduce a wider range of carbonyl compounds, including carboxylic acids and esters. libretexts.org

The reduction of α,β-unsaturated carbonyl compounds can lead to different products depending on the reaction conditions and the reducing agent used. wikipedia.org It can result in the formation of an allyl alcohol through simple carbonyl reduction, a saturated ketone or aldehyde via 1,4-reduction (conjugate reduction), or a saturated alcohol from the reduction of both the double bond and the carbonyl group. wikipedia.org

Derivatives of this compound, such as 1,2-bis(4-fluorophenyl)ethanone, can be reduced to the corresponding alcohol, 1,2-bis(4-fluorophenyl)ethanol. Similarly, 1,2-bis(4-formylphenyl)ethane (B3157399) can be reduced to the corresponding primary alcohol. smolecule.com

Nucleophilic and Electrophilic Substitution Reactions on Fluorinated Phenyl Rings

The fluorine atoms on the phenyl rings of this compound and its derivatives significantly influence their reactivity in substitution reactions. Fluorine is an electron-withdrawing group, which can affect the electron density of the aromatic ring.

Nucleophilic Aromatic Substitution: The fluorine atoms on the phenyl rings can undergo nucleophilic substitution reactions, where a nucleophile replaces the fluorine atom. This type of reaction is generally more facile on aromatic rings that are substituted with electron-w-drawing groups.

Electrophilic Aromatic Substitution: The phenyl rings in derivatives like 1,2-bis(4-formylphenyl)ethane can undergo electrophilic aromatic substitution reactions. smolecule.com The electron-withdrawing nature of the fluorine atoms can make the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene (B151609). However, these reactions can still occur, often requiring harsher conditions. The presence of fluorine as a substituent on a benzene ring can increase the probability of substitution reactions occurring on the substituent itself, rather than addition reactions to the ring. acs.org

Polymerization Reactions of Unsaturated Fluorophenyl Ethane (B1197151) Derivatives

Unsaturated derivatives of this compound can undergo polymerization reactions. For instance, (E)-1,2-bis(4-fluorophenyl)ethene has the potential to participate in polymerization to form macromolecules. smolecule.com The incorporation of fluorine atoms can enhance the thermal and chemical stability of the resulting polymers. smolecule.com

Nickel complexes containing ligands derived from 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-aryliminoacenaphthylene have been shown to be highly active catalysts for ethylene (B1197577) polymerization. rsc.org These catalysts produce polyethylenes with high molecular weights and narrow polydispersity. rsc.org Similarly, nickel complexes with 1-[2-(bis(4-fluorophenyl)methyl)-4,6-dimethylphenylimino]-2-aryliminoacenaphthylene ligands also exhibit high activity in ethylene polymerization, leading to polyethylene (B3416737) with a low degree of branching. rsc.org

Catalytic Applications in Organic Transformations

Derivatives of this compound, particularly chiral diamine ligands, have found significant applications in asymmetric catalysis.

Asymmetric Catalysis utilizing Chiral Diamine Ligands

Chiral 1,2-diamines are crucial ligands in asymmetric synthesis. rsc.org Chiral diamine ligands derived from this compound are used in transition-metal-catalyzed asymmetric reactions, such as asymmetric transfer hydrogenation. acs.orgacs.org These ligands, when complexed with metals like iridium or ruthenium, can induce high levels of enantioselectivity in the reduction of prochiral ketones and imines. acs.orgacs.org The development of half-sandwich bifunctional η6-arene metal catalysts with substituted 1,2-diamines has greatly expanded the utility of asymmetric transfer hydrogenation in both academic and industrial settings. acs.org For example, chiral N-sulfonylated ethylene diamine ligands are widely used with metal catalysts to induce chirality in prochiral ketones. acs.org

Transfer Hydrogenation Catalysis

Transfer hydrogenation is a valuable technique for the reduction of various functional groups, where a safe and readily available hydrogen donor, such as 2-propanol or formic acid, is used instead of gaseous hydrogen. jku.at Ruthenium(II) complexes containing ligands derived from Schiff bases have been utilized as catalysts for the transfer hydrogenation of ketones and benzaldehyde (B42025) in 2-propanol. researchgate.net The catalytic activity of these complexes can be influenced by the presence of other functional groups, such as an azo group, which has been observed to enhance the catalytic efficiency. researchgate.net Nickel complexes with bidentate phosphine (B1218219) ligands have also been employed as catalysts for the transfer hydrogenation of α,β-unsaturated ketones. rsc.org

Materials Science and Engineering Applications

Organic Optoelectronics and Photophysical Properties

While the saturated ethane (B1197151) bridge in 1,2-Bis(4-fluorophenyl)ethane interrupts the π-conjugation between the two fluorophenyl rings, its derivatives, particularly the unsaturated analogue (E)-1,2-bis(4-fluorophenyl)ethene, are more directly involved in optoelectronic applications due to their extended conjugation. The saturated compound primarily serves as a synthetic precursor. For instance, (E)-1,2-bis(4-fluorophenyl)ethene can be synthesized through the dehydrohalogenation of this compound. smolecule.com

The unsaturated derivative, (E)-1,2-bis(4-fluorophenyl)ethene, is investigated for its potential in OLEDs and OSCs. smolecule.com Its conjugated double bond and fluorine atoms contribute to desirable photophysical properties, enabling it to absorb and emit light efficiently. smolecule.com The fluorination can enhance the stability and tune the energy levels of the material. In the context of OSCs, photo-crosslinkable bis(fluorophenyl azides) have been used to improve the thermal stability of the bulk heterojunction (BHJ) morphology, a critical factor for device longevity and performance. researchgate.net

The development of stable and efficient hole-transporting materials (HTMs) is crucial for devices like perovskite solar cells and OLEDs. rsc.org Studies on the related compound, (E)-1,2-bis(4-fluorophenyl)ethene, suggest its potential use as an HTM, where it facilitates the transport of positive charges (holes) within the device to enable efficient operation. smolecule.com The incorporation of fluorine atoms into the molecular structure of HTMs is a known strategy to modify their electronic properties and stability. rsc.org For example, novel HTMs with a D–π–D molecular structure incorporating 3-fluoro-N,N-bis(4-(methylthio)phenyl)aniline terminal groups have shown exceptional performance and good thermal stability in perovskite solar cells. rsc.org

Liquid Crystal (LC) Development

Molecules with rigid, rod-like structures are desirable for creating liquid crystal (LC) materials used in display technologies. smolecule.com While direct studies on this compound's liquid crystalline properties are not prominent, its structural characteristics are relevant. The rigid fluorophenyl groups provide the necessary anisotropy. Related compounds, such as those containing a 1,2-bis(phenyl)ethane core, are explored for LC applications. For example, chiral diamine derivatives like (1R,2S)-rel-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine are noted for their utility in developing advanced materials like liquid crystals due to their rigid aromatic systems. myskinrecipes.com The introduction of fluorine is a common strategy in LC design to influence the mesomorphic behavior and other physical properties of the material. smolecule.com

Development of Novel Polymers and Functional Materials

This compound and its derivatives serve as important building blocks in polymer chemistry. The bis(4-fluorophenyl)methyl group, in particular, has been incorporated into ligands for transition metal catalysts used in ethylene (B1197577) polymerization. These catalysts demonstrate high activity and can produce high-molecular-weight polyethylene (B3416737) with specific properties. rsc.orgnih.govresearchgate.net

Research has shown that nickel and iron complexes bearing ligands with the bulky bis(4-fluorophenyl)methyl substituent are highly effective for ethylene polymerization upon activation with co-catalysts like diethylaluminum chloride (Et₂AlCl) or methylaluminoxane (B55162) (MAO). rsc.orgresearchgate.net The fluorinated groups can influence the electronic properties of the catalyst and the characteristics of the resulting polymer.

Table 1: Ethylene Polymerization using Catalysts with Bis(4-fluorophenyl)methyl Groups

| Catalyst Precursor | Co-catalyst/Activator | Polymerization Conditions | Resulting Polyethylene (PE) | Reference |

|---|---|---|---|---|

| 1-[2-(bis(4-fluorophenyl)methyl)-4,6-dimethylphenylimino]-2-(2,6-diethylphenylimino)acenaphthylnickel bromide | Et₂AlCl | 30 °C, 10 atm | High molecular weight (1.21 × 10⁵ g/mol ), narrow polydispersity (1.57) | nih.gov |

| 1-[2,4-bis(bis(4-fluorophenyl)methyl)naphthylimino]-2-(2,6-diethylphenylimino)acenaphthylnickel bromide | Et₂AlCl | 30 °C, 10 atm | High molecular weight (5.58 × 10⁵ g/mol ), narrow polydispersity (1.22) | rsc.org |

Self-Assembled Structures and Supramolecular Architectures

The formation of ordered molecular structures through self-assembly is a cornerstone of nanotechnology. The structure of this compound, with its two aromatic rings connected by a flexible linker, makes it a candidate for constructing supramolecular architectures. The π-π interactions between the fluorophenyl rings can drive the assembly process. smolecule.com

Analogous molecules like 1,2-bis(4-pyridyl)ethane (B167288) are well-studied building blocks in crystal engineering. mdpi.com They co-crystallize with other molecules, such as dihydroxyphenols, to form extensive hydrogen-bonded networks, leading to one-dimensional chain structures. mdpi.com This demonstrates how the ethane linker allows for the necessary conformational flexibility to form stable, extended architectures. The ability to control the two-dimensional self-assembly of molecules on surfaces is critical for developing molecular electronic devices. nih.gov

Host-Guest Chemistry and Recognition Phenomena

Host-guest chemistry involves the creation of host molecules with cavities that can encapsulate smaller guest molecules. A closely related derivative, 1,4-phenylene-bis(di-p-fluorophenylmethanol), has been identified as a highly efficient "wheel-and-axle" host compound. researchgate.net This molecule demonstrates a remarkable ability to form inclusion complexes with various organic heterocyclic solvents. researchgate.net

The host's structure, featuring bulky paddlewheels composed of di-p-fluorophenylmethanol groups, creates specific pockets that selectively bind guest molecules like piperidine (B6355638) (PIP) and pyridine (B92270) (PYR) over others such as dioxane (DIO) and morpholine (B109124) (MOR). researchgate.net This selectivity is driven by a combination of factors, including hydrogen bonding and steric fit. The research highlights the significant role of the fluorophenyl groups in defining the host cavity and its interaction preferences. researchgate.net

Table 2: Inclusion Complexes of a 1,4-Phenylene-bis(di-p-fluorophenylmethanol) Host (H1)

| Host Compound | Guest Molecule | Host:Guest Ratio | Key Finding | Reference |

|---|---|---|---|---|

| 1,4-Phenylene-bis(di-p-fluorophenylmethanol) (H1) | Dioxane (DIO) | 2:3 | Forms a stable inclusion complex. | researchgate.net |

| 1,4-Phenylene-bis(di-p-fluorophenylmethanol) (H1) | Morpholine (MOR) | Not specified | Forms a stable inclusion complex. | researchgate.net |

| 1,4-Phenylene-bis(di-p-fluorophenylmethanol) (H1) | Piperidine (PIP) | Not specified | Forms a stable inclusion complex. | researchgate.net |

| 1,4-Phenylene-bis(di-p-fluorophenylmethanol) (H1) | Pyridine (PYR) | Not specified | Forms a stable inclusion complex. | researchgate.net |

| 1,4-Phenylene-bis(di-p-fluorophenylmethanol) (H1) | Binary Mixture (PIP/DIO) | Not specified | Overwhelmingly selective for PIP. | researchgate.net |

Biological Activity and Medicinal Chemistry Research

Antimicrobial and Antifungal Properties

Derivatives incorporating fluorophenyl groups have demonstrated notable antimicrobial and antifungal properties. The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, lipophilicity, and metabolic stability, often enhancing their biological efficacy.

The mechanisms through which fluorophenyl-containing compounds exert their antimicrobial effects are varied. A common mode of action involves the disruption of microbial cell membranes. For instance, some antifungal agents work by creating pores in the fungal membrane, which alters permeability and leads to the leakage of essential cellular contents, ultimately causing cell death. nih.gov Another mechanism observed in certain antifungal 1,3,4-oxadiazole (B1194373) derivatives, which were investigated as possible thioredoxin reductase inhibitors, is believed to involve internal effects on the fungal cell following enzyme inhibition. frontiersin.org

For antibacterial action, some mechanisms include the inhibition of essential cellular processes. In Escherichia coli, for example, certain compounds can inhibit the expression of specific genes necessary for survival. nih.gov Other actions can involve the induction and accumulation of reactive oxygen species (ROS), leading to oxidative stress and cell death, or the inhibition of intracellular functions through DNA binding. mdpi.com Microorganisms can develop resistance by altering the drug's target receptor, decreasing drug uptake, inactivating the drug, or developing alternative metabolic pathways. nih.gov

Several studies have highlighted the efficacy of fluorinated compounds against pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

A fluorinated analogue of a marine bisindole alkaloid, 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, demonstrated antimicrobial activity against both methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA). mdpi.com This compound was also found to inhibit the formation of S. aureus biofilms. mdpi.comnih.gov Similarly, certain fluorobenzoylthiosemicarbazides have shown activity against S. aureus, with trifluoromethyl derivatives being particularly effective. nih.gov The inhibition of efflux pumps, which bacteria use to expel antibiotics, is another strategy; compounds that inhibit the NorA efflux pump in S. aureus can restore susceptibility to antibiotics like ciprofloxacin. nih.govmdpi.com

While direct studies on 1,2-Bis(4-fluorophenyl)ethane are limited, research on related structures provides insight into potential activity. For example, the inhibition of E. coli has been demonstrated with various compounds, often through mechanisms that disrupt the outer membrane to allow entry of the active agent. nih.gov

| Compound/Derivative Class | Target Bacteria | Observed Effect | Source(s) |

|---|---|---|---|

| Fluorinated marine bisindole alkaloid analogue | Staphylococcus aureus (MRSA and MSSA) | Antimicrobial activity and inhibition of biofilm formation. mdpi.com | mdpi.com |

| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus | Trifluoromethyl derivatives showed MIC values from 7.82 to 31.25 μg/mL. nih.gov | nih.gov |

| Various NorA Efflux Pump Inhibitors | Staphylococcus aureus | Restore susceptibility to ciprofloxacin. nih.govmdpi.com | nih.govmdpi.com |

| Phosphorodiamidate Morpholino Oligomers (PMOs) | Escherichia coli | Inhibition of specific gene expression, limited by outer membrane permeability. nih.gov | nih.gov |

Fluorophenyl derivatives have also been investigated for their activity against fungi, particularly the opportunistic pathogen Candida albicans. The presence of a fluorine atom on an aromatic ring has been shown to enhance the anti-Candida properties of certain sulfone derivatives. researchgate.net

In one study, novel 1,3,4-oxadiazole compounds were identified as effective agents against C. albicans, with a minimum inhibitory concentration (MIC) of 32 μg/mL. frontiersin.org These compounds were suggested to have a fungistatic profile, inhibiting fungal growth over an extended period. frontiersin.org Other research on a novel sulfone derivative, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, also found potent anti-Candida activity, with MIC values for most C. albicans strains ranging from 0.00195 to 0.0078 μg/mL. frontiersin.org However, its mechanism did not appear to involve the inhibition of fungal cell wall synthesis. frontiersin.org Hinokitiol, a natural monoterpenoid, has also shown excellent activity against C. albicans, with a MIC value of 8.21 µg/mL, and was effective against fluconazole-resistant strains. nih.gov

| Compound/Derivative Class | Activity Metric | Result | Source(s) |

|---|---|---|---|

| Fluorinated Sulfone Derivatives | General Activity | Fluorine on the aromatic ring enhances anti-Candida properties. researchgate.net | researchgate.net |

| 1,3,4-Oxadiazoles (LMM5 and LMM11) | MIC | 32 μg/mL for most isolates. frontiersin.org | frontiersin.org |

| 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | MIC | 0.00195 to 0.0078 μg/mL for most clinical strains. frontiersin.org | frontiersin.org |

| Hinokitiol | MIC | 8.21 µg/mL. nih.gov | nih.gov |

Potential as Therapeutic Agents

The structural motif of this compound is found within larger molecules that have been evaluated as potential therapeutic agents, particularly in the field of oncology.

A significant area of research has been the synthesis and evaluation of platinum(II) complexes containing a 1,2-bis(4-fluorophenyl)ethylenediamine ligand. These complexes have demonstrated strong cytotoxic activity against hormone-sensitive human MCF-7 breast cancer cells and P388 leukemia in mice. nih.gov The cytotoxic effects of these platinum complexes are influenced by the stereochemistry of the ligand. core.ac.ukresearchgate.net

Other derivatives have also shown promise. A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exhibited potent cytotoxic effects against prostate carcinoma (PC3), breast cancer (MCF-7), and other cell lines. tbzmed.ac.irnih.gov For instance, compounds with a nitro moiety were more cytotoxic than those with a methoxy (B1213986) group. nih.gov Similarly, novel 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives showed antiproliferative activities against four human cancer cell lines, with one compound inducing apoptosis in gastric cancer cells. researchgate.net Fluorophenyl adamantane (B196018) derivatives have also been identified as active against a panel of 10 different cancer cell lines. researchgate.net

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Source(s) |

|---|---|---|---|

| [1,2-bis(4-fluorophenyl)ethylenediamine]dichloroplatinum(II) | MCF-7 (Breast), P388 (Leukemia) | Strong and comparable cytotoxic activity on both tumor models. nih.gov | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (Prostate), MCF-7 (Breast) | Potent cytotoxic activity; compound 2b showed an IC50 of 52 μM against PC3 cells. nih.gov | nih.gov |

| 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives | MGC-803 (Gastric), EC-109 (Esophageal), MCF-7 (Breast), SMMC-7721 (Hepatocellular) | Compound 4u showed IC50 values from 5.1 to 10.1 μM and induced apoptosis. researchgate.net | researchgate.net |

| Fluorophenyl Adamantane Derivatives | Panel of 10 cancer cell lines | Ethoxy-cyclohexyl analogues were consistently the most active. researchgate.net | researchgate.net |

The fluorophenyl moiety is a component of various molecules designed to be enzyme inhibitors, a key strategy in drug development.

Kinase Inhibition: Kinases are crucial regulators of cell signaling, and their inhibition is a major target in cancer therapy. google.com Derivatives of 3-amino-1,2,4-triazine have been developed as potent and selective inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs), which are involved in cancer cell metabolism. nih.gov These compounds were effective against human pancreatic cancer cells. nih.gov Additionally, 4-(4-bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones have been discovered as a new class of non-ATP competitive inhibitors of Mitogen-activated protein Kinase Kinase (MEK) 1 and 2, enzymes in a critical cancer signaling pathway. researchgate.net

Carboxylesterase Inhibition: Carboxylesterases (CEs) are involved in the metabolism of many drugs. Benzil (B1666583) and its derivatives, which feature a 1,2-dione structure related to the ethane (B1197151) backbone, are known to be potent inhibitors of human CEs. nih.gov The mechanism is believed to involve a nucleophilic attack by the catalytic serine residue in the enzyme's active site on one of the carbonyl carbons of the inhibitor. nih.gov

| Enzyme Target | Inhibitor Class/Compound | Significance | Source(s) |

|---|---|---|---|

| Pyruvate Dehydrogenase Kinase 1 (PDK1) | 3-Amino-1,2,4-triazine derivatives | Potent and selective inhibition with IC50 values from 0.01 to 0.1 µM; potential pancreatic cancer therapy. nih.gov | nih.gov |

| MEK 1,2 | 4-(4-Bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones | ATP non-competitive inhibitors with excellent cellular potency. researchgate.net | researchgate.net |

| Human Carboxylesterases (CEs) | Benzil and its derivatives | Potent, reversible inhibitors with Ki values as low as 300pM for related trifluoroketones. nih.gov | nih.gov |

Receptor Modulation and Protein-Ligand Interactions

Derivatives of this compound have been investigated for their ability to modulate the activity of specific biological receptors and their interactions with proteins. A significant area of this research has focused on the dopamine (B1211576) transporter (DAT), a key protein in the regulation of dopamine levels in the brain.

A series of (bis(4-fluorophenyl)methyl)sulfinylalkyl alicyclic amines, which are structurally related to this compound, have been identified as atypical dopamine transporter (DAT) inhibitors. nih.gov These compounds have shown potential in preclinical models for psychostimulant use disorders. nih.gov Unlike typical DAT inhibitors like cocaine, these atypical inhibitors are being explored for their ability to reduce the reinforcing effects of psychostimulants without exhibiting stimulant properties themselves. nih.gov

Further studies have led to the development of dual dopamine transporter (DAT) and sigma-1 (σ1) receptor ligands based on a 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol scaffold. nih.gov Many of these compounds demonstrated high affinity and selectivity for DAT among the monoamine transporters. nih.gov The investigation of such dual-action ligands is driven by evidence linking σ1 receptors to the attenuation of the behavioral effects of cocaine. nih.gov

The interaction of these ligands with their target proteins is a crucial aspect of their mechanism of action. For instance, it has been demonstrated that rimcazole (B1680635) and its analogues, which share structural similarities, bind to the DAT in a conformation that is different from that of cocaine. nih.gov This differential binding mode may be responsible for their unique in vivo effects. nih.gov The development of these compounds highlights the importance of understanding protein-ligand interactions at a molecular level to design drugs with desired pharmacological profiles.

| Compound Class | Target Receptor(s) | Key Findings |

| (Bis(4-fluorophenyl)methyl)sulfinylalkyl alicyclic amines | Dopamine Transporter (DAT) | Act as atypical DAT inhibitors with potential for treating psychostimulant abuse. nih.gov |

| 3-(4-(3-(Bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol derivatives | Dopamine Transporter (DAT), Sigma-1 (σ1) Receptor | Exhibit dual-ligand activity, with high affinity and selectivity for DAT. nih.gov |

Pharmacokinetic Properties (e.g., gastrointestinal absorption, P-glycoprotein substrate)

The pharmacokinetic properties of derivatives of this compound are critical for their potential as therapeutic agents. Research has focused on modifying the core structure to improve characteristics such as aqueous solubility, lipophilicity, and metabolic stability.

In the development of platinum(II) complexes with antineoplastic activity, the introduction of hydroxyl groups to the [1,2-diamino-1,2-bis(4-fluorophenyl)ethane]dichloridoplatinum(II) structure was found to improve water solubility and decrease lipophilicity. nih.gov These modifications resulted in complexes with more favorable pharmacokinetic properties. nih.gov Similarly, in the context of developing selective phosphodiesterase 4D (PDE4D) inhibitors, the replacement of a 3-methoxy group with a 3-difluoromethoxy isoster moiety in related catechol structures led to an improved pharmacokinetic profile compared to the non-fluorinated analogue. nih.gov

Metabolic stability is another key pharmacokinetic parameter that has been addressed through structural modifications. In a series of atypical DAT inhibitors based on the (bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amine scaffold, it was found that the sulfide (B99878) analogues generally had higher DAT affinity than their sulfoxide (B87167) counterparts. nih.gov However, the sulfide analogues were often metabolically unstable. nih.gov Consequently, research efforts have primarily focused on the development of the more stable sulfoxide derivatives. nih.gov Further studies on this class of compounds showed that bioisosteric replacement of a piperazine (B1678402) ring with aminopiperidines or piperidine (B6355638) amines could improve metabolic stability. nih.gov

The introduction of fluorine atoms, a key feature of the this compound core, is a well-established strategy in drug design to enhance metabolic stability and other pharmacokinetic properties. mdpi.com Fluorine's high electronegativity and small atomic size can augment the potency, selectivity, and pharmacokinetics of drugs. mdpi.com

| Structural Modification | Effect on Pharmacokinetic Properties | Compound Class |

| Introduction of hydroxyl groups | Improved water solubility, decreased lipophilicity | Platinum(II) complexes nih.gov |

| Replacement of methoxy with difluoromethoxy | Improved pharmacokinetic profile | PDE4D inhibitors nih.gov |

| Oxidation of sulfide to sulfoxide | Increased metabolic stability | Atypical DAT inhibitors nih.gov |

| Bioisosteric replacement of piperazine | Improved metabolic stability | Atypical DAT inhibitors nih.gov |

Structure-Activity Relationship (SAR) Studies for Drug Design

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, extensive SAR studies have been conducted to optimize their properties for various therapeutic targets.

In the development of atypical dopamine transporter (DAT) inhibitors, SAR studies on a series of (bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines have revealed several key insights. nih.gov For instance, modifications to the terminal nitrogen of the alicyclic amine chain were found to affect affinity, selectivity, and metabolic stability. researchgate.net Further SAR studies on this scaffold, where the piperazine-2-propanol portion was modified, led to the identification of compounds with improved DAT affinity and moderate metabolic stability in human liver microsomes. nih.gov

Bioisosteric replacement of the piperazine ring in these DAT inhibitors with aminopiperidines and piperidine amines was also explored. nih.gov These studies aimed to determine the optimal regiochemistry of the aminopiperidine, the ideal terminal aryl or aliphatic substitution, and the effect of the sulfide's oxidation state on DAT binding. nih.gov

In the context of platinum(II) complexes for cancer therapy, the configuration of the diamine ligand derived from this compound has a significant impact on the biological activity of the resulting complexes. core.ac.uk The stereochemistry of the ligand can influence the complex's interaction with DNA, which is the primary target for this class of anticancer agents. core.ac.uk

| Compound Series | Key SAR Findings |

| (Bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines | Modifications to the terminal nitrogen affect affinity, selectivity, and metabolic stability. nih.govresearchgate.net |

| Aminopiperidine and piperidine amine derivatives | Regiochemistry and terminal substitutions influence DAT binding affinity. nih.gov |

| Platinum(II) complexes | The stereochemistry of the diamine ligand is crucial for antitumor activity. core.ac.uk |

Development of Platinum(II) Complexes with Antineoplastic Activity

A significant area of research involving the this compound scaffold has been the development of novel platinum(II) complexes with potential antineoplastic (anticancer) activity. These complexes are designed as analogues of cisplatin (B142131), a widely used chemotherapy drug, with the aim of improving efficacy and reducing side effects.

The core of these novel agents is a ligand derived from this compound, specifically [1,2-bis(4-fluorophenyl)ethylenediamine]. This ligand is complexed with platinum(II) to form compounds such as [1,2-bis(4-fluorophenyl)ethylenediamine]dichloroplatinum(II). nih.gov Enantiomeric forms of these complexes have been synthesized and evaluated for their activity against various cancer cell lines, including the hormone-sensitive human MCF7 breast cancer cell line and the P388 leukemia of the mouse. nih.gov These complexes have demonstrated strong and comparable activity in both tumor models. nih.gov

The rationale behind using the 1,2-bis(4-fluorophenyl)ethylenediamine ligand is to create platinum complexes with altered steric and electronic properties compared to cisplatin. These modifications can influence the drug's transport into cancer cells, its interaction with DNA, and its susceptibility to resistance mechanisms.

Further research has explored the synthesis and in vitro pharmacological behavior of platinum(II) complexes containing related ligands, such as [1,2-diamino-1-(4-fluorophenyl)-2-alkanol]. nih.gov The aim of these studies was to optimize the pharmacological profile of the initial [1,2-diamino-1,2-bis(4-fluorophenyl)ethane]dichloridoplatinum(II) complexes. nih.gov These second-generation complexes showed that the cellular uptake was dependent on the configuration of the ligand and had only a slight correlation with lipophilicity. nih.gov The most active complexes were found to have an R,R/S,S configuration, suggesting a carrier-mediated mode of action. nih.gov Some of these novel complexes exhibited low cross-resistance to cisplatin and were significantly more active in certain cancer cell lines. nih.gov

| Platinum(II) Complex Ligand | Key Research Findings |

| [1,2-Bis(4-fluorophenyl)ethylenediamine] | Enantiomeric complexes show strong antitumor activity against breast cancer and leukemia cell lines. nih.gov |

| [1,2-Diamino-1-(4-fluorophenyl)-2-alkanol] | Cellular uptake is configuration-dependent; R,R/S,S configured complexes are most active. nih.gov |

Nootropic and Cognitive-Enhancing Properties of Related Compounds

While this compound itself is not classified as a nootropic, research into structurally related compounds has ventured into the domain of cognitive enhancement. A promising area of this research is the development of inhibitors for phosphodiesterase 4 (PDE4), an enzyme family that plays a crucial role in regulating cyclic AMP (cAMP) levels in the brain. nih.govescholarship.org The cAMP signaling pathway is fundamental to memory, learning, and other cognitive functions. nih.govescholarship.org

The PDE4 family consists of four genes, PDE4A, PDE4B, PDE4C, and PDE4D. nih.gov Of these, PDE4D has been identified as a particularly promising target for the development of memory and cognition-enhancing drugs. nih.gov Genetic ablation of PDE4D in mice has been shown to improve cognitive function, an effect that is attributed to increased cAMP/PKA/p-CREB signaling and enhanced hippocampal neurogenesis. nih.gov

Selective PDE4D inhibitors are being investigated for their potential to enhance cognitive function with a reduced side-effect profile compared to non-selective PDE4 inhibitors. frontiersin.org The development of new fluorinated derivatives of selective PDE4D inhibitors has been reported, with some compounds showing an improved pharmacokinetic profile over their non-fluorinated counterparts. nih.gov This line of research connects the broader field of fluorinated organic compounds, including derivatives of this compound, to the quest for novel nootropic and cognitive-enhancing agents.

The therapeutic potential of PDE4 inhibitors is being explored for a range of cognitive disorders. nih.govescholarship.org While challenges remain in optimizing isoform selectivity and minimizing side effects, the targeting of specific PDE4 subtypes like PDE4D represents a promising strategy for the development of the next generation of cognitive enhancers. nih.govescholarship.org

Environmental and Analytical Research Considerations

Environmental Fate and Transformation Studies

The environmental persistence and degradation of organic compounds are influenced by their chemical structure. The presence of the carbon-fluorine (C-F) bond in 1,2-Bis(4-fluorophenyl)ethane is a key determinant of its environmental behavior. The C-F bond is the strongest single bond in organic chemistry, which generally imparts high thermal and chemical stability to fluorinated compounds, making them resistant to degradation. ucd.ie

Degradation Kinetics:

Detailed degradation kinetic studies specifically for this compound are not documented in publicly accessible scientific literature. However, research on other fluorinated aromatic compounds can provide a basis for estimating its potential persistence. For instance, studies on the anaerobic degradation of fluorinated phenols and benzoates have shown that the position of the fluorine atom on the aromatic ring significantly influences biodegradability. While fluorophenols have been observed to be recalcitrant under various anaerobic conditions, some fluorobenzoate isomers can be degraded under denitrifying conditions. nih.gov Given the stability of the C-F bond, it is plausible that this compound would exhibit significant persistence in the environment, with slow degradation rates under typical aerobic and anaerobic conditions.

Transformation Pathways:

Potential transformation pathways for this compound in the environment may include microbial degradation and photolysis. Microbial degradation, if it occurs, would likely involve initial enzymatic attacks on the ethyl bridge or the aromatic rings. However, the fluorine substituents may hinder these processes. Photolysis, or degradation by sunlight, could be a potential transformation route in surface waters or on terrestrial surfaces, although the extent and products of such degradation for this specific compound are unknown. nih.gov

| Parameter | Inferred Information for this compound | Basis of Inference |

| Biodegradability | Likely to be low and slow. | High strength of the carbon-fluorine bond confers resistance to microbial degradation, as seen in other fluorinated organic compounds. ucd.ie |

| Persistence | Expected to be persistent in the environment. | Structural similarity to other persistent fluorinated aromatic compounds. nih.gov |

| Primary Degradation Mechanisms | Potentially microbial degradation and photolysis, though likely to be slow processes. | General principles of environmental fate for organic pollutants. nih.gov |

Analytical Methodologies for Detection and Characterization

The accurate detection and characterization of this compound in environmental matrices such as water, soil, and sediment are crucial for assessing its occurrence and potential impact. While no standardized analytical methods have been specifically developed for this compound, established techniques for the analysis of other fluorinated organic compounds can be adapted. analytik-jena.comrsc.org

Detection Methods: